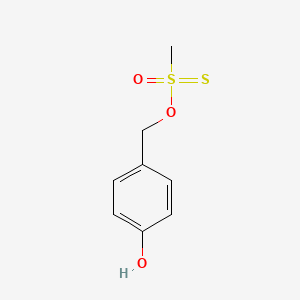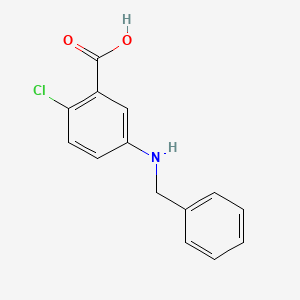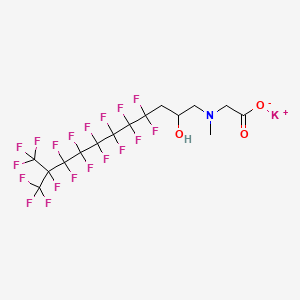
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H8ClF5O2. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate typically involves the esterification of the corresponding acid, 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to the corresponding acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid.
Reduction: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylethanol.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate
- Ethyl 2,4-bis(trifluoromethyl)phenylacetate
Uniqueness
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H8ClF5O2 |
|---|---|
Peso molecular |
302.62 g/mol |
Nombre IUPAC |
ethyl 2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H8ClF5O2/c1-2-19-8(18)3-5-7(12)4-6(11(15,16)17)10(14)9(5)13/h4H,2-3H2,1H3 |
Clave InChI |
NJFDIRUPBNGWKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)




![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)




![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

